molecular formula C6H13NO3S B15055854 N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide

Cat. No.: B15055854
M. Wt: 179.24 g/mol
InChI Key: LYOKCCYNRSKVNC-UHFFFAOYSA-N
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Description

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is a sulfonamide derivative characterized by a methyl group attached to the nitrogen atom and a tetrahydrofuran (THF)-3-yl substituent. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including antiviral and enzyme modulation activities. Its structure combines the sulfonamide pharmacophore with a cyclic ether moiety, which may influence solubility, metabolic stability, and target binding efficiency.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-methyl-1-(oxolan-3-yl)methanesulfonamide

InChI

InChI=1S/C6H13NO3S/c1-7-11(8,9)5-6-2-3-10-4-6/h6-7H,2-5H2,1H3

InChI Key

LYOKCCYNRSKVNC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCOC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted sulfonamides .

Scientific Research Applications

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide and similar sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Source ID
This compound C₇H₁₃NO₃S 191.25 g/mol - N-Methyl
- THF-3-yl
Limited direct data; inferred antiviral potential from analogs
ZINC65541163 C₁₅H₂₂N₂O₃S 310.41 g/mol - (1S)-1-methyl-3-phenylpropyl
- (3S)-THF
Antiviral candidate targeting allosteric sites
N-(Cyclopropylmethyl)-N-methyl-1-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide C₁₇H₂₆N₅O₂S 364.18 g/mol - Cyclobutyl-pyrrolopyrimidine
- Cyclopropylmethyl
Reverse sulfonamide analog; tested in parallel synthesis
161814-49-9 C₂₂H₂₈N₄O₅S 460.55 g/mol - THF-3-yloxy
- Aminobenzenesulfonamide
Complex structure with hydroxy-phenylbutyl chain

Key Observations:

Substituent Impact on Activity: The N-methyl-THF-3-yl group in the target compound may enhance solubility compared to bulkier analogs like ZINC65541163 (which has a phenylpropyl substituent). However, the latter’s extended hydrophobic groups likely improve target binding in antiviral contexts .

Stereochemical Considerations :

  • The (3S)-THF configuration in ZINC65541163 suggests stereochemistry plays a role in antiviral activity, a factor that may apply to the target compound if similar chirality is present .

Synthetic Accessibility :

  • Parallel chemistry approaches (as used for the compound in ) are likely applicable to the synthesis of this compound, enabling scalable production .

Research Findings and Implications

Antiviral Potential:

  • ZINC65541163, a structural analog, was identified as a ligand for allosteric sites in viral proteins, highlighting the relevance of sulfonamide-THF hybrids in antiviral drug discovery. The target compound’s simpler structure may offer advantages in pharmacokinetic optimization .

Physicochemical Properties:

  • The molecular weight (191.25 g/mol) and moderate polarity of the target compound suggest favorable blood-brain barrier penetration compared to heavier analogs like 161814-49-9 (460.55 g/mol) .

Challenges and Limitations:

  • Lack of enantiomeric resolution data (e.g., via parameters like Rogers’ η or Flack’s x) for the THF-3-yl group raises questions about stereochemical purity, which could impact biological activity .

Biological Activity

N-Methyl-1-(tetrahydrofuran-3-yl)methanesulfonamide is a compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

This compound is characterized by its unique structure that includes a tetrahydrofuran ring and a methanesulfonamide group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, potentially binding to receptors or enzymes, which modulates their activity. This interaction can lead to alterations in cellular signaling pathways, thereby influencing various biological processes such as enzyme activity and gene expression.

1. Enzyme Interactions

This compound has been studied for its role in enzyme interactions. It serves as a precursor in the synthesis of pharmaceutical compounds aimed at treating neurological disorders, indicating its potential therapeutic applications.

2. Anticancer Potential

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising activity against HeLa and MDA-MB-231 cancer cells, with IC50 values ranging from 4.87 μM to 6.72 μM . This suggests that modifications to the core structure could enhance its anticancer efficacy.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies revealed that certain derivatives possess bactericidal properties with minimum inhibitory concentrations (MICs) below 0.5 μM . This highlights its potential in treating infections caused by resistant strains.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AnticancerHeLa (Cervical cancer)6.72 μM
AnticancerMDA-MB-231 (Breast cancer)4.87 μM
AntimicrobialMycobacterium tuberculosisMIC < 0.5 μM
Enzyme InteractionVarious enzymesModulates activity

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